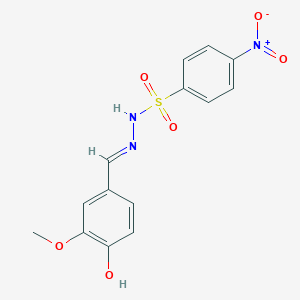![molecular formula C19H20N2O3S2 B6124300 N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B6124300.png)
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3-phenylprop-2-ynoyl chloride: This can be achieved by reacting 3-phenylprop-2-ynoic acid with thionyl chloride under reflux conditions.
Formation of the piperidine intermediate: The 3-phenylprop-2-ynoyl chloride is then reacted with piperidine to form the corresponding amide.
Introduction of the thiophene-2-sulfonamide group: The piperidine intermediate is further reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiophenes.
Scientific Research Applications
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide group and may exhibit similar chemical reactivity.
Piperidine derivatives: Compounds containing the piperidine ring can have comparable pharmacological properties.
Phenylprop-2-ynoyl derivatives: These compounds share the phenylprop-2-ynoyl moiety and may have similar synthetic routes.
Uniqueness
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-18(11-10-16-6-2-1-3-7-16)21-12-4-8-17(15-21)14-20-26(23,24)19-9-5-13-25-19/h1-3,5-7,9,13,17,20H,4,8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKQGLJHRHMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)
![N-2-butyn-1-yl-N-(2-furylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124236.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)

![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![1-[2-Hydroxy-3-[4-methoxy-2-[(3-phenylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6124278.png)
![2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenol](/img/structure/B6124285.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![4-ethyl-5-(2-hydroxyethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B6124297.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
![2-BROMO-N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B6124312.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6124318.png)
